Bioavailability and Systemic Exposure: Valganciclovir vs. Oral Ganciclovir
Valganciclovir demonstrates a 10.9-fold higher absolute oral bioavailability of ganciclovir compared to oral administration of the parent drug ganciclovir. This is quantified as 60.9% for valganciclovir versus 5.6% for oral ganciclovir (both administered with food) in a cross-over study [1]. Furthermore, the 900 mg oral dose of valganciclovir achieves a mean ganciclovir AUC0-24 of 42.69 µg·h/mL, which is non-inferior to the AUC0-24 of 47.61 µg·h/mL achieved by an intravenous infusion of ganciclovir at 5 mg/kg (90% CI: 83 to 97%) [2].
| Evidence Dimension | Absolute Oral Bioavailability of Ganciclovir |
|---|---|
| Target Compound Data | 60.9% |
| Comparator Or Baseline | Oral ganciclovir: 5.6% |
| Quantified Difference | 10.9-fold increase |
| Conditions | Single-dose, fed state, HIV+/CMV+ subjects (n=18) |
Why This Matters
This prodrug design fundamentally enables effective oral therapy for CMV, replacing the need for chronic intravenous ganciclovir administration for most patients.
- [1] Jung D, Dorr A. Single-dose pharmacokinetics of valganciclovir in HIV- and CMV-seropositive subjects. J Clin Pharmacol. 1999;39(8):800-804. View Source
- [2] Pescovitz MD, Rabkin J, Merion RM, et al. Valganciclovir results in improved oral absorption of ganciclovir in liver transplant recipients. Antimicrob Agents Chemother. 2000;44(10):2811-2815. View Source
